3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid (DFPBA) is a chemical compound with the molecular formula C8H5Cl2FO2. It is a white crystalline solid that is soluble in water and is used as an intermediate in the synthesis of various pharmaceuticals. DFPBA has a wide range of applications in scientific research, including in the synthesis of drugs, in biochemical and physiological studies, and in laboratory experiments.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in drug synthesis, as an intermediate in the synthesis of various pharmaceuticals. It is also used in biochemical and physiological studies, as an inhibitor of certain enzymes, and as a substrate for certain biochemical reactions. Additionally, 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is used in laboratory experiments, as an inhibitor of certain enzymes and as a substrate for certain biochemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is not fully understood. It is believed to act by binding to certain enzymes, inhibiting their activity, and affecting the biochemical pathways of the cell. Additionally, 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is thought to act as a substrate for certain biochemical reactions, allowing them to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% are not fully understood. It is believed to affect the biochemical pathways of the cell, as well as the activity of certain enzymes. Additionally, 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is thought to affect the metabolism of certain substances, such as drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments include its availability, its relatively low cost, and its ability to act as a substrate for certain biochemical reactions. The limitations of using 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments include its limited solubility in water and its potential to cause toxicity in certain organisms.
Future Directions
The future directions for research on 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% include further studies on its biochemical and physiological effects, its mechanism of action, and its potential applications in drug synthesis. Additionally, further research is needed to determine the optimal conditions for the synthesis of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% and to develop new methods for its synthesis. Finally, research is needed to determine the optimal conditions for using 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments and to identify new applications for its use.
Synthesis Methods
3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% can be synthesized in several ways. The most common method is the reaction of 2,4-dichlorobenzoic acid with 5-fluorobenzoic acid in the presence of an acid catalyst. This reaction yields a product that is 95% pure. Other methods of synthesis include the reaction of 2,4-dichlorobenzoic acid with 5-fluorobenzoic acid in the presence of a base catalyst, or the reaction of 2,4-dichlorobenzoic acid with 5-fluorobenzoic acid in the presence of a Lewis acid.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMJGWWNPSVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691210 |
Source
|
Record name | 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-18-2 |
Source
|
Record name | 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.